Superior ERα Degradation vs PEG₂ and PEG₄ in PROTACs
In a direct head-to-head linker length optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG₃-containing construct LCL-ER(dec) demonstrated the highest degradation activity among all linker variants tested. PEG₂ and PEG₄ analogs (LCL-ER(dec)-P2 and LCL-ER(dec)-P4) both exhibited ERα binding affinity with IC₅₀ values of 30-50 nM—comparable to the PEG₃ variant—indicating that binding affinity alone did not dictate functional degradation efficacy. However, in ERα degradation activity assays, the PEG₃ linker construct unequivocally outperformed both shorter and longer PEG homologs [1].
| Evidence Dimension | ERα degradation activity (functional protein degradation efficacy) |
|---|---|
| Target Compound Data | PEG₃ linker (LCL-ER(dec)): Highest degradation activity among all tested variants |
| Comparator Or Baseline | PEG₂ linker (LCL-ER(dec)-P2): Lower degradation activity; PEG₄ linker (LCL-ER(dec)-P4): Lower degradation activity |
| Quantified Difference | PEG₃ > PEG₂ > PEG₄ in degradation efficacy; binding IC₅₀ all 30-50 nM (no significant difference) |
| Conditions | Western blotting for ERα protein levels in MCF-7 breast cancer cells |
Why This Matters
This demonstrates that linker length is not a passive parameter—PEG₃ provides the optimal spatial geometry for productive ternary complex formation, and substituting with PEG₂ or PEG₄ yields measurably inferior degradation despite equivalent target binding, directly impacting experimental reproducibility and degrader potency.
- [1] Pharmaceutical Society of Japan. MEDCHEM NEWS Vol.33 No.2, pp. 24/52. Direct comparison of PEG₂, PEG₃, and PEG₄ linkers in decoy nucleic acid-type PROTACs: PEG₃ exhibits highest ERα degradation activity; binding IC₅₀ 30-50 nM for all variants. View Source
